molecular formula C22H24F3N3O3 B2697213 N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 899999-29-2

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2697213
CAS No.: 899999-29-2
M. Wt: 435.447
InChI Key: RRCPPKJUIIHOEK-UHFFFAOYSA-N
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Description

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a p-tolyl group, and a trifluoromethyl-substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Morpholino Intermediate: The reaction of morpholine with p-tolyl ethyl halide under basic conditions to form the morpholino intermediate.

    Oxalamide Formation: The morpholino intermediate is then reacted with oxalyl chloride in the presence of a base to form the oxalamide structure.

    Introduction of the Trifluoromethyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxalamide moiety to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-morpholino-2-(p-tolyl)ethyl)-2-naphthamide
  • N-(2-morpholino-2-(p-tolyl)ethyl)-2-phenylethanesulfonamide
  • 3-(4-methoxyphenyl)-N-(2-morpholino-2-(p-tolyl)ethyl)propanamide

Uniqueness

N1-(2-morpholino-2-(p-tolyl)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F3N3O3/c1-15-5-7-16(8-6-15)19(28-9-11-31-12-10-28)14-26-20(29)21(30)27-18-4-2-3-17(13-18)22(23,24)25/h2-8,13,19H,9-12,14H2,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCPPKJUIIHOEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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